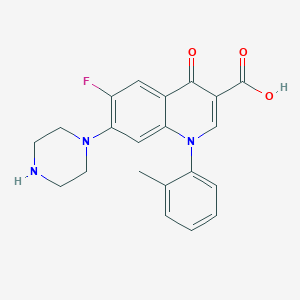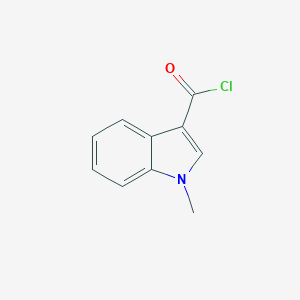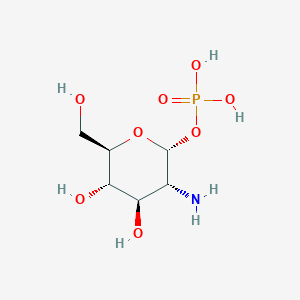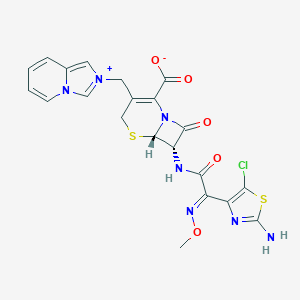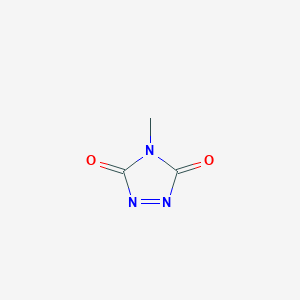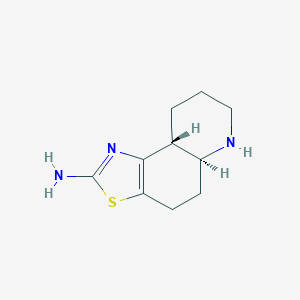
trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine, also known as THIQ, is a heterocyclic compound that exhibits a wide range of biological activities. THIQ is a highly potent and selective agonist of the mu-opioid receptor (MOR), which makes it a promising candidate for the development of new analgesic drugs.
Wirkmechanismus
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine exerts its analgesic effects by binding to the MOR and activating the downstream signaling pathways. This results in the inhibition of pain transmission and the activation of reward pathways in the brain. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is highly selective for the MOR and does not activate other opioid receptors, which reduces the risk of side effects.
Biochemische Und Physiologische Effekte
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce rewarding effects in animal models of drug abuse, which suggests that it may have potential for the treatment of addiction. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been shown to have a long duration of action and to be highly bioavailable, which makes it a promising candidate for the development of new analgesic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a highly potent and selective agonist of the MOR, which makes it a valuable tool for investigating the mechanisms of opioid receptor activation. However, trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a complex molecule that requires expertise in organic chemistry to synthesize. In addition, trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a controlled substance and requires special permits to handle and use in laboratory experiments.
Zukünftige Richtungen
Further research is needed to fully understand the mechanisms of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine activation of the MOR and to develop new analgesic drugs based on trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine. Future studies could investigate the potential of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine for the treatment of addiction and the development of novel analgesic drugs with improved efficacy and reduced side effects. Additionally, further research is needed to optimize the synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine and to develop new methods for its production.
Synthesemethoden
The synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine involves a multi-step process that starts with the condensation of 2-aminobenzaldehyde and cyclohexanone to form 2-amino-3-cyclohexenone. This intermediate is then reacted with thiourea in the presence of a base to form the thiazolidine ring. The final step involves the reduction of the thiazolidine ring to form trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine. The synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been extensively studied for its analgesic properties. It has been shown to be a highly potent and selective agonist of the MOR, which is a key receptor involved in the regulation of pain. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been used in numerous studies to investigate the mechanisms of opioid receptor activation and to develop new analgesic drugs.
Eigenschaften
CAS-Nummer |
153260-24-3 |
|---|---|
Produktname |
trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine |
Molekularformel |
C10H15N3S |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
(5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C10H15N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h6-7,12H,1-5H2,(H2,11,13)/t6-,7+/m1/s1 |
InChI-Schlüssel |
BAHUCMQZRKBOSK-RQJHMYQMSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](CCC3=C2N=C(S3)N)NC1 |
SMILES |
C1CC2C(CCC3=C2N=C(S3)N)NC1 |
Kanonische SMILES |
C1CC2C(CCC3=C2N=C(S3)N)NC1 |
Andere CAS-Nummern |
153260-24-3 |
Synonyme |
TRANS-4,5,5A,6,7,8,9,9A-OCTAHYDROTHIAZOLO(4,5-F)QUINOLIN-2-AMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



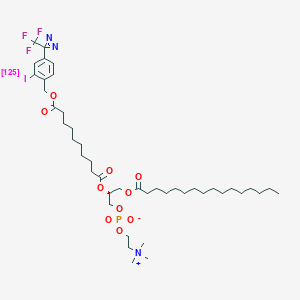
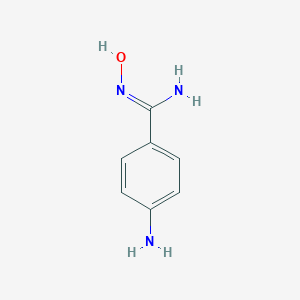
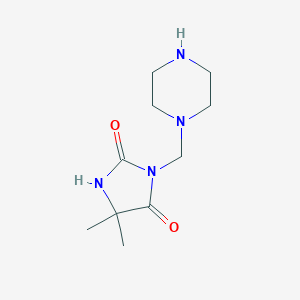



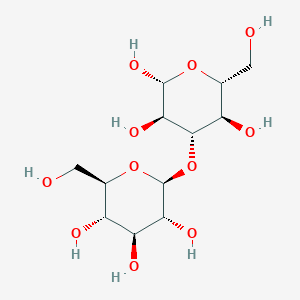
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
